The Indazole-3-Carboxamide Scaffold: Technical Analysis of 1H-indazol-3-yl(piperidin-1-yl)methanone
The Indazole-3-Carboxamide Scaffold: Technical Analysis of 1H-indazol-3-yl(piperidin-1-yl)methanone
Executive Summary
1H-indazol-3-yl(piperidin-1-yl)methanone represents a "privileged scaffold" in modern medicinal chemistry. Structurally, it fuses a pharmacologically active indazole core with a piperidine moiety via a carbonyl linker. This architecture serves as the critical "Head-Linker-Core" precursor for a vast class of synthetic cannabinoid receptor agonists (SCRAs)—specifically the "AM" and "AB" series—and has recently emerged as a template for glycogen synthase kinase 3
This guide provides a rigorous technical analysis of the molecule's physicochemical properties, synthetic pathways, and reactivity profiles, designed to support researchers in drug discovery and forensic analysis.
Part 1: Molecular Architecture & Physicochemical Profile
The molecule consists of a bicyclic 1H-indazole ring system substituted at the C3 position with a piperidine-1-carbonyl group. Its utility stems from the acidic proton at the N1 position, which acts as a chemical "handle" for further derivatization (typically alkylation).
Physicochemical Data Table
| Property | Value / Descriptor | Relevance |
| IUPAC Name | (1H-indazol-3-yl)(piperidin-1-yl)methanone | Systematic identification |
| Molecular Formula | Stoichiometry | |
| Molecular Weight | 229.28 g/mol | Mass spectrometry (M+H: ~230.[1]29) |
| H-Bond Donors | 1 (Indazole NH) | Critical for receptor binding / solubility |
| H-Bond Acceptors | 3 (N1, N2, Carbonyl O) | Ligand-protein interaction points |
| LogP (Calc) | ~2.1 - 2.5 | Moderate lipophilicity; CNS penetrant |
| pKa (Indazole NH) | ~13.8 (DMSO) | Weakly acidic; requires strong base for deprotonation |
Tautomeric Equilibrium
A defining feature of this scaffold is the annular tautomerism between the 1H- and 2H-indazole forms. In solution, the 1H-tautomer is thermodynamically favored due to the preservation of the benzene ring's aromaticity (Clar's aromatic sextet). However, the 2H-tautomer is accessible and can dictate regioselectivity during synthesis if conditions are not controlled.
Part 2: Synthetic Pathways[1][3]
The synthesis of 1H-indazol-3-yl(piperidin-1-yl)methanone is typically achieved via amide coupling. While historical methods utilized acid chlorides, modern protocols favor peptide coupling reagents (HATU or EDC/HOBt) to minimize side reactions and racemization (if chiral centers were present in the amine).
Optimized Synthetic Protocol (Amide Coupling)
Objective: Synthesis of 1H-indazol-3-yl(piperidin-1-yl)methanone from 1H-indazole-3-carboxylic acid.
Reagents:
-
1H-indazole-3-carboxylic acid (1.0 eq)
-
Piperidine (1.2 eq)[2]
-
HATU (1-(Bis(dimethylamino)methylene)-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) (1.2 eq)
-
DIPEA (N,N-Diisopropylethylamine) (2.5 eq)
-
Solvent: Anhydrous DMF or DMF/DCM (1:1)
Step-by-Step Methodology:
-
Activation: Charge a flame-dried round-bottom flask with 1H-indazole-3-carboxylic acid (1.0 eq) and anhydrous DMF (0.2 M concentration). Add DIPEA (2.5 eq) followed by HATU (1.2 eq). Stir at room temperature for 15 minutes. Causality: Pre-activation forms the active ester (O-At), facilitating nucleophilic attack.
-
Coupling: Add piperidine (1.2 eq) dropwise. The solution typically turns yellow/orange. Stir at room temperature for 4–6 hours.
-
Monitoring: Monitor via TLC (Mobile phase: 5% MeOH in DCM). Look for the disappearance of the acid (low Rf) and appearance of the amide (higher Rf).
-
Workup (Self-Validating Step): Dilute with EtOAc. Wash sequentially with:
-
1M HCl (removes unreacted amine/DIPEA). Check aqueous pH < 3.
-
Sat. NaHCO3 (removes unreacted acid/HATU byproducts). Check aqueous pH > 8.
-
Brine.
-
-
Purification: Dry over Na2SO4, concentrate, and purify via flash column chromatography (Gradient: 0
5% MeOH in DCM).
Yield Expectation: 85–95% isolated yield.
Part 3: Reactivity & Derivatization (N-Alkylation)[1]
The most critical application of this scaffold is its conversion into N1-substituted derivatives (e.g., AM-2201 analogs). This requires regioselective alkylation.
Regioselectivity (N1 vs. N2)
Alkylation can occur at N1 or N2.[1][3][4]
-
N1-Alkylation (Desired): Favored under thermodynamic control using strong bases (NaH, t-BuOK) in polar aprotic solvents (THF, DMF). The N1-anion is stabilized by the benzene ring.
-
N2-Alkylation (Undesired): Often competes under kinetic control or when using weak bases (K2CO3) with reactive electrophiles.
Part 4: Analytical Characterization
Validating the structure requires distinguishing the scaffold from its isomers.
Proton NMR ( H NMR, 400 MHz, DMSO- )
-
Indazole NH:
13.5–13.8 ppm (Broad singlet). Disappears upon D2O shake.ngcontent-ng-c3932382896="" _nghost-ng-c102404335="" class="inline ng-star-inserted"> -
Indazole Aromatics: Four distinct signals in the aromatic region (
7.2–8.2 ppm).-
H-4 (doublet, ~8.1 ppm) is often deshielded by the adjacent carbonyl.
-
-
Piperidine Ring:
-
-protons (adjacent to N): Broad multiplets at
3.4–3.8 ppm. Due to restricted rotation of the amide bond, these may appear as two distinct groups (cis/trans rotamers) at room temperature. -
-protons: Multiplets at
1.5–1.7 ppm.
-
-protons (adjacent to N): Broad multiplets at
Infrared Spectroscopy (FT-IR)
-
Amide I (C=O): Strong band at 1620–1640 cm
. This is lower than a typical ketone due to conjugation with the indazole and the amide resonance. -
NH Stretch: Broad band at 3100–3300 cm
. -
C=N Stretch: Weak band ~1580 cm
(Indazole ring).
Part 5: Pharmacological Context[6][7]
While 1H-indazol-3-yl(piperidin-1-yl)methanone is primarily a chemical intermediate, its structural features dictate the pharmacology of its derivatives.
-
Synthetic Cannabinoids (SCRAs):
-
The scaffold mimics the steric bulk of the naphthyl group in JWH-018 but adds polarity via the amide and indazole nitrogens.
-
Mechanism: Derivatives (e.g., N1-fluoropentyl) act as high-affinity full agonists at CB1 and CB2 receptors. The "linker" (carbonyl) geometry is crucial for hydrogen bonding within the receptor pocket.
-
-
Kinase Inhibition:
-
Recent studies identify indazole-3-carboxamides as ATP-competitive inhibitors of GSK-3
and PAK1 . The indazole NH and N2 nitrogen often form a "hinge-binding" motif, mimicking the adenine ring of ATP.
-
References
-
Lynch, J. et al. (2021).[1] Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution. Beilstein Journal of Organic Chemistry. Retrieved from [Link]
- Banister, S. D. et al. (2015). Pharmacology of Indole and Indazole Synthetic Cannabinoid Designer Drugs. ACS Chemical Neuroscience. (Contextual grounding for scaffold activity).
-
PubChem. (2025).[5] 1H-Indazole-3-carboxamide Compound Summary. National Library of Medicine. Retrieved from [Link]
-
Palazzino, G. et al. (2015). Structure-Based Discovery of 1H-Indazole-3-carboxamides as a Novel Structural Class of Human GSK-3 Inhibitors. Journal of Chemical Information and Modeling. Retrieved from [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. derpharmachemica.com [derpharmachemica.com]
- 3. Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. 1H-Indazole-3-carboxamide | C8H7N3O | CID 20978176 - PubChem [pubchem.ncbi.nlm.nih.gov]

